molecular formula C13H13F2NO B13904126 4-Benzyl-6,6-difluoro-4-azaspiro[2.4]heptan-5-one

4-Benzyl-6,6-difluoro-4-azaspiro[2.4]heptan-5-one

Katalognummer: B13904126
Molekulargewicht: 237.24 g/mol
InChI-Schlüssel: KHQMLLNCEDVZOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Benzyl-6,6-difluoro-4-azaspiro[24]heptan-5-one is a spiro compound characterized by a unique structural framework that includes a spirocyclic system with a nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-6,6-difluoro-4-azaspiro[2.4]heptan-5-one typically involves the formation of the spirocyclic system through cyclization reactions. One common method involves the reaction of a suitable precursor with a difluoromethylating agent under controlled conditions. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-Benzyl-6,6-difluoro-4-azaspiro[2.4]heptan-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or difluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in THF for nucleophilic substitution reactions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-Benzyl-6,6-difluoro-4-azaspiro[2

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Studied for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with unique properties.

Wirkmechanismus

The mechanism of action of 4-Benzyl-6,6-difluoro-4-azaspiro[2.4]heptan-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Azaspiro[2.4]heptan-5-one: A structurally related compound with similar spirocyclic features.

    5-Benzyl-5-azaspiro[2.4]heptan-4-one: Another spiro compound with a benzyl group, differing in the position of the nitrogen atom.

Uniqueness

4-Benzyl-6,6-difluoro-4-azaspiro[2.4]heptan-5-one is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability and reactivity, making it a valuable candidate for various applications .

Eigenschaften

Molekularformel

C13H13F2NO

Molekulargewicht

237.24 g/mol

IUPAC-Name

4-benzyl-6,6-difluoro-4-azaspiro[2.4]heptan-5-one

InChI

InChI=1S/C13H13F2NO/c14-13(15)9-12(6-7-12)16(11(13)17)8-10-4-2-1-3-5-10/h1-5H,6-9H2

InChI-Schlüssel

KHQMLLNCEDVZOP-UHFFFAOYSA-N

Kanonische SMILES

C1CC12CC(C(=O)N2CC3=CC=CC=C3)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.